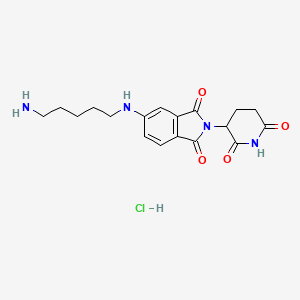
Pomalidomide-5-C5-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C5-NH2 (hydrochloride) is a derivative of Pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be linked to a protein ligand via a linker to form proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C5-NH2 (hydrochloride) typically involves the modification of Pomalidomide. The process includes the introduction of a pentylamine group at the 5th position of the Pomalidomide molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Pomalidomide-5-C5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C5-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form PROTACs
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are commonly used
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5-C5-NH2, which can be further used in scientific research and drug development .
Scientific Research Applications
Pomalidomide-5-C5-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in the development of targeted therapies.
Industry: Utilized in the production of PROTACs for targeted protein degradation
Mechanism of Action
Pomalidomide-5-C5-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory effects.
Lenalidomide: Another derivative of Thalidomide, with enhanced anti-cancer properties.
Pomalidomide: The base compound for Pomalidomide-5-C5-NH2, used in multiple myeloma treatment
Uniqueness
Pomalidomide-5-C5-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. Its ability to recruit CRBN protein and form stable complexes with target proteins makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C18H23ClN4O4 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24;/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24);1H |
InChI Key |
IFCYILIKWPEZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















